2,4-Pentanedione, monooxime (8CI,9CI) 2,4-Pentanedione, monooxime (8CI,9CI)
Brand Name: Vulcanchem
CAS No.: 14401-90-2
VCID: VC0075873
InChI: InChI=1S/C5H9NO2/c1-4(6-8)3-5(2)7/h8H,3H2,1-2H3
SMILES: CC(=NO)CC(=O)C
Molecular Formula: C5H9NO2
Molecular Weight: 115.132

2,4-Pentanedione, monooxime (8CI,9CI)

CAS No.: 14401-90-2

Cat. No.: VC0075873

Molecular Formula: C5H9NO2

Molecular Weight: 115.132

* For research use only. Not for human or veterinary use.

2,4-Pentanedione, monooxime (8CI,9CI) - 14401-90-2

Specification

CAS No. 14401-90-2
Molecular Formula C5H9NO2
Molecular Weight 115.132
IUPAC Name 4-hydroxyiminopentan-2-one
Standard InChI InChI=1S/C5H9NO2/c1-4(6-8)3-5(2)7/h8H,3H2,1-2H3
Standard InChI Key LLCDXFIRMNFERF-UHFFFAOYSA-N
SMILES CC(=NO)CC(=O)C

Introduction

ParameterInformation
IUPAC Name4-(Hydroxyimino)pentan-2-one
Common Names2,4-Pentanedione, monooxime; Acetylacetone monooxime
CAS Registry Number14401-90-2
Molecular FormulaC₅H₉NO₂
Molecular Weight115.132 g/mol
InChIInChI=1S/C5H9NO2/c1-4(6-8)3-5(2)7/h8H,3H2,1-2H3
SMILESCC(=NO)CC(=O)C

Structural Characteristics

2,4-Pentanedione, monooxime features a distinctive molecular structure with an oxime group (-C=N-OH) at one end and a ketone group at the other, connected by a methylene bridge. This arrangement contributes to its chemical versatility and reactivity. The compound can exist as E/Z isomers due to the geometric isomerism around the C=N double bond of the oxime group.

Physical and Chemical Properties

Physicochemical Properties

The compound exists as a crystalline solid at room temperature and exhibits moderate solubility in common organic solvents. Its oxime-ketone structure gives it distinct reactivity patterns compared to its parent diketone or the corresponding dioxime derivative.

Spectroscopic Properties

Spectroscopic analysis provides crucial information about the structural features of 2,4-Pentanedione, monooxime. Based on research findings, the following spectroscopic characteristics have been documented:

Infrared (IR) Spectroscopy

IR spectroscopy reveals characteristic absorption bands for 2,4-Pentanedione, monooxime:

  • 3403-3193 cm⁻¹: O-H stretching of the hydroxyl group in the oxime functionality

  • 1710 cm⁻¹: C=O stretching of the ketone group

  • 1601 cm⁻¹: C=N stretching of the imino group in the oxime functionality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis confirms the structural features of the compound, with specific chemical shifts corresponding to its various functional groups. The methylene bridge between the oxime and ketone groups shows characteristic signals in the ¹H NMR spectrum .

Mass Spectrometry

Mass spectrometric analysis shows a molecular ion peak at m/z 115, corresponding to the molecular weight of the compound. This, along with the fragmentation pattern, provides further confirmation of its structural formula .

Isomerism and Conformational Analysis

E/Z Isomerism

Research findings indicate that 2,4-Pentanedione, monooxime exists as a mixture of E and Z isomers, with the E-isomer predominating. Studies have shown that when synthesized through solvent-free procedures, the compound forms as an E/Z isomeric mixture in a ratio of approximately 9:1 .

Energetic Analysis

Molecular mechanics calculations (MM2) confirm that the E-isomer has lower total energy than the Z-isomer, explaining its predominance in the isomeric mixture. This energy difference is attributed to reduced steric hindrance in the E configuration .

Chemical Reactivity

General Reactivity Patterns

The presence of both oxime and ketone functionalities in 2,4-Pentanedione, monooxime makes it a versatile reagent in organic synthesis. The compound exhibits reactivity characteristic of both functional groups:

  • The oxime group can undergo typical reactions including reduction, esterification, and rearrangements

  • The ketone group retains its typical reactivity, including nucleophilic addition reactions

  • The methylene bridge between these groups can participate in enolization and related reactions

Reactions with Other Compounds

Research has demonstrated that 2,4-Pentanedione, monooxime can participate in various synthetic transformations. It can react with ethanedithioamide to produce compounds with potential antimicrobial properties. This reactivity highlights the compound's potential utility in medicinal chemistry and pharmaceutical research.

Esterification Reactions

The oxime hydroxyl group can undergo esterification, as demonstrated by the synthesis of its benzoyl ester. This reaction produces the corresponding ester in approximately 49% yield, also forming as Z/E isomeric mixture in a ratio of 9:1 .

Structural Relationship to Related Compounds

Comparison with Parent Compound and Dioxime Derivative

2,4-Pentanedione, monooxime represents an intermediate stage in the conversion of 2,4-pentanedione to its corresponding dioxime. The following table compares key properties of these three related compounds:

Property2,4-Pentanedione2,4-Pentanedione, monooxime2,4-Pentanedione dioxime
Molecular FormulaC₅H₈O₂C₅H₉NO₂C₅H₁₀N₂O₂
Molecular Weight100.12 g/mol115.13 g/mol130.15 g/mol
CAS Number123-54-614401-90-22157-56-4
Physical State (RT)LiquidSolidSolid
Key Functional GroupsTwo ketonesOne ketone, one oximeTwo oximes

The progressive conversion of ketone groups to oximes results in changes in physical properties, reactivity patterns, and potential applications of these compounds.

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